tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate
Overview
Description
tert-Butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate: is a complex organic compound that features a pyrazole ring substituted with a thienyl group and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of thiophene and a halogenated pyrazole.
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of an appropriate precursor, often through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the pyrazole and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenated derivatives and organometallic reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thienyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate: Similar structure but with a furan ring instead of a thienyl group.
tert-Butyl 4-[5-(2-pyridyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate: Similar structure but with a pyridine ring instead of a thienyl group.
Uniqueness
The presence of the thienyl group in tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate imparts unique electronic properties, making it distinct from its analogs. This uniqueness can be leveraged in the design of new compounds with specific biological or chemical properties.
Properties
IUPAC Name |
tert-butyl 4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-11-14(19-18-13)15-5-4-10-23-15/h4-5,10-12H,6-9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZUTVQFLPZXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320910 | |
Record name | tert-butyl 4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1030617-10-7 | |
Record name | tert-butyl 4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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